1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require specific reaction conditions to overcome.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium or copper, along with appropriate ligands and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a precursor for drug development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(1-acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The azetidine ring may also contribute to the compound’s overall activity by providing structural stability and facilitating binding to targets.
Comparison with Similar Compounds
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole: This compound is similar but lacks the carbaldehyde group.
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbaldehyde group.
Uniqueness: 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both azetidine and triazole rings, along with the carbaldehyde functional group
Properties
IUPAC Name |
1-(1-acetylazetidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-6(14)11-3-8(4-11)12-2-7(5-13)9-10-12/h2,5,8H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYHZVIYLZPUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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